molecular formula C21H23NO4S B2812851 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-(m-tolyl)acetamide CAS No. 863020-77-3

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-(m-tolyl)acetamide

Cat. No.: B2812851
CAS No.: 863020-77-3
M. Wt: 385.48
InChI Key: AYIKJBOKRKXDHU-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 1,1-dioxidotetrahydrothiophene (dihydrothiophene dioxide) ring, an ethoxyphenyl group, and an m-tolyl (3-methylphenyl) substituent. Its molecular architecture combines sulfone, aryl, and amide functionalities, which are critical for modulating physicochemical properties (e.g., solubility, metabolic stability) and biological interactions.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-3-26-20-9-7-18(8-10-20)22(19-11-12-27(24,25)15-19)21(23)14-17-6-4-5-16(2)13-17/h4-13,19H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIKJBOKRKXDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives, focusing on substituents, heterocyclic cores, and reported properties.

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Formula Notable Properties/Activities Reference ID
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-(m-tolyl)acetamide Dihydrothiophene dioxide, ethoxyphenyl, m-tolyl Not explicitly given Structural focus; potential sulfone-mediated bioactivity
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide Dihydrothiophene dioxide, chlorobenzyl, methoxyphenoxy C₂₀H₂₂ClNO₅S Molar mass: 423.91 g/mol; halogenated substituent
N-(tert-butyl)-2-(m-tolyl)propanamide m-Tolyl, tert-butyl, propanamide backbone C₁₄H₂₁NO Simplified structure; lacks sulfone/heterocyclic core
2-(4-Ethoxyphenyl)-N-(5-(2-fluorophenylamino)-1H-indazol-3-yl)acetamide Ethoxyphenyl, indazole core, fluorophenylamino C₂₃H₂₀FN₃O₂ Anti-proliferative activity; indazole scaffold
N-(m-Tolyl)-2-(6-methyl-2-phenyl-1H-indol-3-yl)acetamide (4b) m-Tolyl, indole core, methyl/phenyl substituents C₂₄H₂₂N₂O Melting point: 171–173°C; spectral data reported
2-{[4-Allyl-5-(thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide Ethoxyphenyl, triazole-thiophene hybrid, sulfanyl linker C₁₈H₂₁N₅O₂S₂ ChemSpider ID: MFCD04034170; heterocyclic diversity

Key Observations

Heterocyclic Core Influence: The dihydrothiophene dioxide ring in the target compound and ’s analog enhances polarity and metabolic stability compared to simpler acetamides (e.g., tert-butyl analog in ). Sulfone groups may also influence target binding via hydrogen bonding or electrostatic interactions.

Halogenated substituents (e.g., Cl in , F in ) modulate electronic properties and bioavailability.

Biological Activity :

  • Indazole derivatives () show anti-proliferative activity, while thiazole-pyrazole hybrids () exhibit analgesic effects. The target compound’s dihydrothiophene dioxide core may confer unique activity profiles, though further studies are needed.

Physicochemical Properties :

  • Melting points for indole-based analogs () range from 171–218°C, reflecting crystalline stability. The target compound’s melting point is unreported but likely influenced by its sulfone and ethoxyphenyl groups.

Q & A

Q. What are the key steps in synthesizing N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-(m-tolyl)acetamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions optimized for yield and purity:

  • Thiophene ring formation : Initiated under basic conditions (e.g., sodium hydroxide in DMF at 80°C) to stabilize the dioxido-thiophene core .
  • Acetamide coupling : Uses reagents like ethyl bromoacetate and hydrazine derivatives to introduce the acetamide group .
  • Purification : Column chromatography (silica gel) or recrystallization ensures >95% purity .

Q. Optimization strategies :

  • Temperature control : Elevated temperatures (70–100°C) enhance reaction rates but require monitoring to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysts : Bases like triethylamine facilitate deprotonation during coupling steps .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsPurposeReference
Thiophene formationNaOH, DMF, 80°CStabilize dioxido-thiophene core
Acetamide couplingEthyl bromoacetate, hydrazineIntroduce acetamide group
PurificationColumn chromatography (silica gel)Isolate pure product

Q. How is the compound characterized post-synthesis, and what analytical data are critical?

Key techniques :

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and structural integrity .
  • X-ray crystallography : Resolves crystal packing and dihedral angles (e.g., 84.9° between aromatic rings in analogous structures) .
  • HPLC/MS : Validates purity (>95%) and molecular weight (e.g., 385.5 g/mol for related compounds) .

Q. Table 2: Analytical Parameters

TechniqueParametersFindingsReference
1H NMRδ 7.2–7.4 (aromatic H)Confirms m-tolyl substitution
X-rayπ-stacking distance3.93 Å between aromatic rings
HPLCRetention time: 8.2 minPurity assessment

Q. What initial biological activities have been observed for this compound?

  • Antifungal potential : Structural analogs with sulfur/nitrogen functionalities show activity against Candida spp. via membrane disruption .
  • Enzyme inhibition : Acetamide derivatives inhibit cytochrome P450 isoforms (e.g., CYP3A4) in vitro, suggesting metabolic interactions .
  • Cellular assays : Preliminary cytotoxicity screening (MTT assay) in cancer cell lines (IC50 ~10–50 µM) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times .
  • Metabolic stability : Hepatic microsome assays (e.g., rat vs. human) reveal species-specific degradation rates .
  • Solubility limits : Use of DMSO vs. aqueous buffers affects compound availability .

Q. Methodological recommendations :

  • Cross-validation : Replicate assays in parallel using standardized protocols (e.g., CLSI guidelines for antifungal tests) .
  • Pharmacokinetic profiling : Measure plasma protein binding and half-life to contextualize in vivo efficacy .

Q. What strategies optimize the compound’s selectivity and efficacy in target interactions?

  • Functional group modulation :
    • Ethoxyphenyl substitution : Enhances lipid solubility and blood-brain barrier penetration .
    • m-Tolyl group : Fine-tunes steric hindrance to improve receptor binding .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with fungal lanosterol demethylase .
  • Proteomic profiling : Identify off-target effects using affinity chromatography and mass spectrometry .

Q. How should experiments be designed to analyze structure-activity relationships (SAR)?

Stepwise approach :

Derivatization : Synthesize analogs with variations in the thiophene, ethoxyphenyl, or m-tolyl groups .

Biological testing : Prioritize high-throughput screens (e.g., kinase inhibition panels) to identify key pharmacophores .

Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity .

Q. Table 3: SAR Design Parameters

ParameterMethodOutcome MetricReference
LogPHPLC-derived retention timesPredict membrane permeability
Polar surface areaComputational modeling (MOE)Estimate bioavailability
IC50Dose-response curves (GraphPad)Quantify potency

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